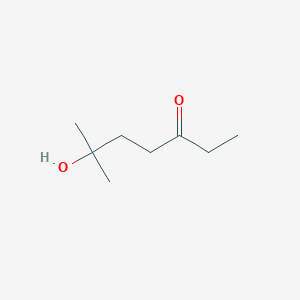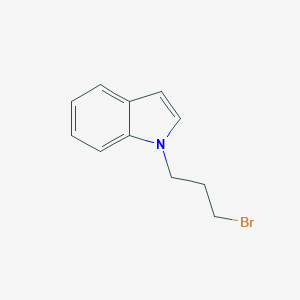
1-(3-溴丙基)吲哚
概述
描述
Synthesis Analysis
The synthesis of indole derivatives, including 1-(3-Bromopropyl)indole, often involves palladium-catalyzed reactions or Brönsted acid-catalyzed methods. These approaches allow for the regioselective introduction of substituents into the indole nucleus, offering a pathway to a wide range of indole derivatives. For instance, palladium-catalyzed indolization has been developed for the synthesis of 2,3-disubstituted indole compounds with high regioselectivity (Shen et al., 2004). Another example includes the Brönsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans, showcasing an efficient method for generating indole cores with diverse functional groups (Kuznetsov et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopropyl)indole includes an indole core with a 3-bromopropyl substituent. This structural modification can be analyzed through various spectroscopic techniques, including NMR and MS, to confirm the identity and purity of the synthesized compound. The characterization of similar derivatives provides insight into the structural aspects and potential reactivity of the molecule (Wei, 2011).
Chemical Reactions and Properties
Indoles, including 1-(3-Bromopropyl)indole, participate in a variety of chemical reactions, leveraging the reactivity of both the indole nucleus and the bromopropyl side chain. These reactions can lead to further functionalization and the creation of complex molecules with specific properties. The presence of the bromopropyl group can facilitate nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the molecule (Nagarathnam, 1992).
Physical Properties Analysis
The physical properties of 1-(3-Bromopropyl)indole, such as melting point, solubility, and crystal structure, can be significantly influenced by the bromopropyl group. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations or material science. Studies on similar indole derivatives have highlighted the importance of understanding these physical characteristics for practical applications (Xing, 2010).
科学研究应用
结构分析:对3-取代5-硝基吲哚的研究,包括3-(3-溴丙基)-5-硝基-1H-吲哚,为这些化合物的结构方面提供了见解。这些分子中的硝基团旋转出吲哚骨架的平面,影响它们的化学性质 (Garcia, Billodeaux, & Fronczek, 1999)。
合成和官能化:吲哚的合成和官能化,包括1-(3-溴丙基)吲哚,已经是一个研究课题超过一个世纪。各种方法如钯催化反应已被用于这些化合物的合成,这对许多生物活性天然和合成化合物至关重要 (Cacchi & Fabrizi, 2005)。
抗肿瘤活性:对3-羟基溴吲哚衍生物的研究,与1-(3-溴丙基)吲哚密切相关,表明它们在抗肿瘤活动等医学应用中的潜在用途。这些化合物已通过各种方法合成和表征 (Wei, 2011)。
乙炔化研究:对吲哚的乙炔化研究,包括1-(3-溴丙基)吲哚的衍生物,已经被探索。这个过程允许创建3-(2-苯甲酰乙炔基)吲哚,这在有机合成中具有潜在应用 (Sobenina et al., 2006)。
抗癌和GST同工酶抑制:化合物3-溴-1-乙基-1H-吲哚对癌细胞系表现出显著的选择性细胞毒性,并显示出有希望的谷胱甘肽S-转移酶同工酶抑制作用,表明其作为抗癌药物的潜力 (Yılmaz et al., 2020)。
多组分级联反应:通过铜催化的多组分级联反应合成了吲哚衍生物,展示了在有机合成中的多样应用 (Li et al., 2015)。
一般吲哚合成综述:对吲哚合成方法的全面综述为吲哚的制备提供了一个分类框架,包括1-(3-溴丙基)吲哚,突出了合成方法的多样性和复杂性 (Taber & Tirunahari, 2011)。
安全和危害
未来方向
Indole derivatives hold great promise for various practical applications. They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Moreover, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .
属性
IUPAC Name |
1-(3-bromopropyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMBEQNHFJEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474500 | |
| Record name | 1-(3-bromopropyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)indole | |
CAS RN |
125334-52-3 | |
| Record name | 1-(3-bromopropyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)


![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
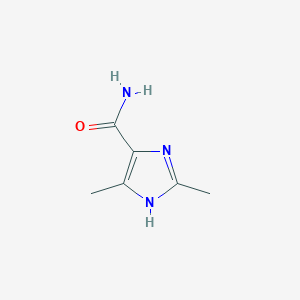
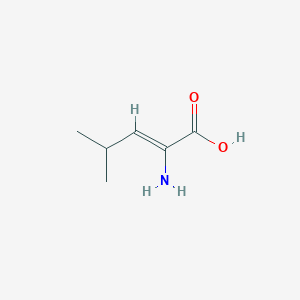


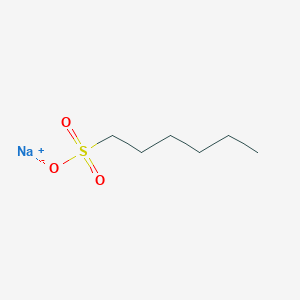
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

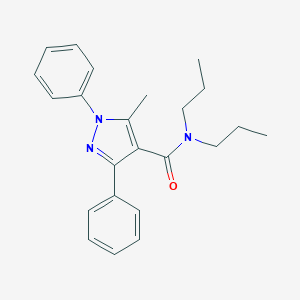
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
